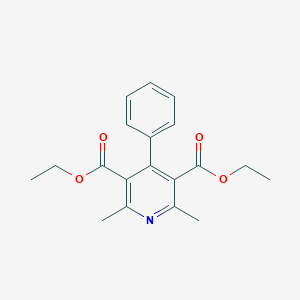

Diethyl 2,6-diméthyl-4-phénylpyridine-3,5-dicarboxylate

Vue d'ensemble

Description

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is a chemical compound belonging to the class of dihydropyridines. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyridine ring substituted with phenyl and ester groups, making it a versatile intermediate in the synthesis of various biologically active molecules .

Applications De Recherche Scientifique

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of anti-inflammatory and analgesic agents.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate can be synthesized through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under solvent-free conditions or in the presence of a suitable solvent such as ethanol. The use of catalysts like magnesium ferrite nanoparticles (MgFe2O4 MNPs) can enhance the reaction efficiency and yield .

Industrial Production Methods

In industrial settings, the synthesis of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate may involve continuous flow processes to ensure consistent quality and high throughput. The reaction conditions are optimized to achieve maximum yield and purity, often employing automated systems for precise control of temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: It serves as a hydrogen source in conjugate reduction and organocatalytic reductive amination.

Substitution: The ester groups can be hydrolyzed or substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include methanesulfonic acid and sodium nitrite.

Reduction: The compound is used as a hydrogen source in the presence of catalysts like palladium or nickel.

Substitution: Hydrolysis can be carried out using aqueous acids or bases.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Reduced amines and other hydrogenated products.

Substitution: Various substituted pyridine derivatives.

Mécanisme D'action

The mechanism of action of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate involves its role as a hydrogen donor in reduction reactions. The compound’s ester groups facilitate its participation in nucleophilic substitution reactions, while the phenyl and pyridine rings provide stability and reactivity. In medicinal applications, its derivatives interact with molecular targets such as cyclooxygenase enzymes, inhibiting their activity and reducing inflammation and pain .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl 2,6-dimethyl-4-(4-substituted phenyl)pyridine-3,5-dicarboxylates: These compounds have similar structures but different substituents on the phenyl ring, leading to variations in their biological activity.

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound lacks the phenyl group, resulting in different reactivity and applications.

Uniqueness

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a hydrogen donor and participate in various reactions makes it a valuable compound in both research and industrial applications .

Activité Biologique

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (CAS Number: 1539-44-2) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide an in-depth overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has the following chemical structure:

- Molecular Formula : C19H21NO4

- Molecular Weight : 327.37 g/mol

- Melting Point : 64 °C

- Physical Form : Solid

- Purity : ≥97% .

The biological activity of diethyl 2,6-dimethyl-4-phenylpyridine derivatives is primarily attributed to their ability to interact with various biological targets. Research indicates that these compounds may exhibit:

- Antioxidant Activity : They have been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Antimicrobial Properties : Some studies suggest that these compounds possess significant antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic effects in inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate:

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of diethyl 2,6-dimethyl-4-phenylpyridine derivatives using the DPPH assay. The results indicated that these compounds effectively scavenged free radicals, demonstrating potential for use in formulations aimed at reducing oxidative damage in cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, diethyl 2,6-dimethyl-4-phenylpyridine was tested against various pathogens. The compound showed notable antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. These findings support its potential application as a natural preservative or therapeutic agent.

Case Study 3: Anti-inflammatory Potential

A cellular study focused on the anti-inflammatory effects of this compound on macrophages activated by lipopolysaccharides (LPS). The results demonstrated a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha), suggesting that diethyl 2,6-dimethyl-4-phenylpyridine could be beneficial in managing inflammatory conditions.

Safety and Toxicity

While the biological activities are promising, it is crucial to consider safety profiles. The compound is classified with hazard codes indicating potential toxicity (H302 - harmful if swallowed; H312 - harmful in contact with skin; H332 - harmful if inhaled) . Therefore, appropriate safety measures should be taken when handling this compound.

Propriétés

IUPAC Name |

diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDKSJMDSZZJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348071 | |

| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539-44-2 | |

| Record name | 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.